molecular formula C15H9ClN2O3 B2966664 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol CAS No. 1029791-10-3

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol

Cat. No. B2966664
CAS RN: 1029791-10-3
M. Wt: 300.7
InChI Key: PPYNHHKVGXWFIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve detailing any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV/Vis, IR, NMR, etc.) .

Scientific Research Applications

Prodrug Systems and Reductive Activation

2-Aryl-5-nitroquinolines, similar to 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol, have been synthesized as potential prodrug systems for bioreductive activation. These compounds demonstrate a capacity for introduction of various substituents, facilitating studies in fluorescent drug models and their fragmentation upon reduction, indicating their potential in targeted drug delivery systems (Couch et al., 2008).

Aerobic Degradation Pathways

Studies on related compounds, such as 2-chloro-4-nitroaniline, reveal novel aerobic degradation pathways by bacterial strains, providing insights into bioremediation strategies for nitroaromatic pollutants. This research highlights the environmental applications of understanding the metabolic pathways and enzymes involved in the degradation of chloro- and nitro-substituted compounds (Khan et al., 2013).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives showcases the antibacterial potential of nitro-substituted quinolines. This work emphasizes the synthesis of novel compounds with potent activity against gram-positive and gram-negative bacterial strains, underlying the importance of structural modifications to enhance antibacterial efficacy (Al-Hiari et al., 2007).

Anticancer Applications

Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines have been developed with a focus on anticancer properties. These compounds show promising antiproliferative activity against various cancer cell lines, highlighting the potential of nitro-substituted quinolines in cancer therapy (Chauhan et al., 2015).

Ethylene Polymerization Catalysis

Studies on 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides demonstrate their utility in ethylene polymerization, offering insights into the role of nitro groups in influencing catalytic activity. This research provides a foundation for developing novel catalysts for polymer production processes (Zhang et al., 2011).

Mechanism of Action

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound .

Future Directions

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properties

IUPAC Name

2-(4-chlorophenyl)-6-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYNHHKVGXWFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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